molecular formula C12H20N2O4 B11856940 (E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate

(E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate

Cat. No.: B11856940
M. Wt: 256.30 g/mol
InChI Key: IEWSHPFMIMUZSI-SOFGYWHQSA-N
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Description

(E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of (E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitroalkenes. One common method is the condensation reaction between a piperidine derivative and a nitroalkene in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

(E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can be oxidized to form nitroso or nitrate derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

(E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to (E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate include other piperidine derivatives such as:

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl 3-[(E)-2-nitroethenyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(15)13-7-4-5-10(9-13)6-8-14(16)17/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+

InChI Key

IEWSHPFMIMUZSI-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)/C=C/[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C[N+](=O)[O-]

Origin of Product

United States

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